molecular formula C18H13F3O3 B5747822 7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B5747822
M. Wt: 334.3 g/mol
InChI Key: NGCHEQXRYSBMNE-UHFFFAOYSA-N
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Description

7-[(4-Methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and biomedical research. This compound features a core 2H-chromen-2-one structure substituted with a trifluoromethyl group at the 4-position and a (4-methylbenzyl)oxy moiety at the 7-position. The trifluoromethyl group is a key structural feature known to enhance a compound's metabolic stability, membrane permeability, and binding affinity, making it a valuable fragment in drug discovery . Coumarin derivatives are extensively investigated for their diverse biological activities. Preclinical research on structurally similar trifluoromethyl-substituted coumarins has indicated potential central nervous system (CNS) activity, with some analogues exhibiting significant antidepressant-like effects in model systems . The mechanism of action for such effects may be related to the interaction with key neurotransmitter systems; specific coumarin derivatives have been shown to increase 5-hydroxytryptamine (5-HT) levels in the brain and demonstrate a significant interaction with the 5-HT1A receptor in silico . Furthermore, certain coumarin cores are recognized as scaffolds for inhibiting enzymes like monoamine oxidase B (MAO-B), which is a target in neurodegenerative conditions . This combination of properties makes this compound a promising candidate for researchers exploring new therapeutic agents for CNS disorders . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

7-[(4-methylphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O3/c1-11-2-4-12(5-3-11)10-23-13-6-7-14-15(18(19,20)21)9-17(22)24-16(14)8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCHEQXRYSBMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 4-methylbenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Synthetic Route: The 4-hydroxycoumarin undergoes an alkylation reaction with 4-methylbenzyl bromide to form the intermediate 7-[(4-methylbenzyl)oxy]-4-hydroxycoumarin. This intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).

    Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.

Chemical Reactions Analysis

7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have demonstrated that coumarin derivatives, including 7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one, exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells . This suggests potential for further development as anticancer agents.
  • Enzyme Inhibition :
    • Compounds in the coumarin family have been investigated for their ability to inhibit certain enzymes associated with cancer progression. The specific interactions of this compound with target enzymes are an area of ongoing research, aiming to elucidate mechanisms of action and optimize efficacy .
  • Antimicrobial Properties :
    • Some studies indicate that coumarin derivatives possess antimicrobial activity against various pathogens. This opens avenues for developing new antimicrobial agents based on the structure of this compound .

Material Science Applications

  • Liquid Crystal Displays :
    • The structural characteristics of this compound suggest potential applications in liquid crystal technology. Compounds with similar chromene structures have been reported to exhibit liquid crystalline properties, which can be harnessed in display technologies .
  • Fluorescent Sensors :
    • Due to their photophysical properties, coumarins are often used as fluorescent probes in biochemical assays. The incorporation of the trifluoromethyl group may enhance the fluorescence properties of this compound, making it suitable for use in sensing applications .

Organic Synthesis Applications

  • Synthesis Pathways :
    • The synthesis of this compound can be achieved through various methods such as Pechmann condensation and coupling reactions. These methods allow for the modification of the chromenone structure to enhance desired properties or activities .
    Synthesis MethodDescription
    Pechmann CondensationInvolves the reaction of phenols with β-ketoesters under acidic conditions to form coumarin derivatives.
    Coupling ReactionsAlkylation reactions where a hydroxy derivative is reacted with alkyl halides to introduce substituents like the 4-methylbenzyl group.

Case Studies

  • Breast Cancer Research : A study published in Molecules highlighted the anticancer potential of similar coumarin derivatives against MCF-7 cells, providing insights into structure-activity relationships that could inform future research on this compound .
  • Antimicrobial Studies : Research conducted on various coumarin derivatives indicated their effectiveness against bacterial strains, suggesting that modifications such as those present in this compound could lead to novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

Compound 4b : 7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)-2H-chromen-2-one
  • Substituent : Propargyloxy group (-O-C≡CH).
  • Properties : Lower melting point (82–84°C) compared to analogs with bulkier groups, likely due to reduced molecular packing efficiency. Molecular weight: 269.04 g/mol .
  • Activity : Demonstrated cytotoxicity in preliminary assays, suggesting the trifluoromethyl group enhances bioactivity .
Compound 2d : 7-(2-Hydroxyethoxy)-4-methyl-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one
  • Substituent : Hydroxyethoxy group (-O-CH₂CH₂OH).
  • Properties : Higher molecular weight (379.1 g/mol) and moderate melting point (104–106°C). The hydroxyl group improves water solubility, which may enhance bioavailability .
  • Application: Used in nitric oxide donor hybrids for anti-cholestasis activity, indicating substituent flexibility for targeted drug design .
Coumarin 481 : 7-(Diethylamino)-4-(trifluoromethyl)-2H-chromen-2-one
  • Substituent: Diethylamino group (-N(C₂H₅)₂).
  • Properties: Fluorescent properties (excitation/emission: 340/500 nm) due to the electron-donating amino group. Molecular weight: 285.27 g/mol .
  • Application: Widely used in dyes, OLEDs, and bioimaging, highlighting the role of substituents in non-therapeutic applications .

Substituent Variations at Position 4

Compound 4a : 4-Methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one
  • Substituent : Methyl group (-CH₃) instead of trifluoromethyl.
  • Properties : Higher melting point (129–132°C) compared to 4b, suggesting enhanced crystallinity from the methyl group. Molecular weight: 215.07 g/mol .
Compound C18 : 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
  • Substituent: Methylaminomethyl group (-CH₂-NH-CH₃) at position 4.
  • Activity: Binds selectively to monoamine oxidase B (MAO-B) with a Tanimoto similarity score of 1.33 to MAO-B inhibitors, demonstrating the importance of 4-position modifications in enzyme inhibition .

Comparative Data Table

Compound Name Substituent (Position 7) Substituent (Position 4) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities
Target Compound 4-Methylbenzyloxy Trifluoromethyl 350.29* N/A Potential enzyme inhibition
4b Propargyloxy Trifluoromethyl 269.04 82–84 Cytotoxicity
2d 2-Hydroxyethoxy 4-Methyl + Trifluoromethyl benzyl 379.10 104–106 Anti-cholestasis
Coumarin 481 Diethylamino Trifluoromethyl 285.27 116 Fluorescence (dyes, bioimaging)
C18 3-Chlorobenzyloxy Methylaminomethyl 340.78 N/A MAO-B inhibition

*Calculated molecular weight based on formula C₁₈H₁₅F₃O₃.

Key Research Findings

Trifluoromethyl Group Impact : The -CF₃ group at position 4 enhances metabolic stability and electron-withdrawing effects, critical for interactions with enzymes like MAO-B or acetylcholinesterase .

Position 7 Flexibility : Substituents at position 7 dictate solubility and target specificity. Hydrophilic groups (e.g., hydroxyethoxy) improve bioavailability, while lipophilic groups (e.g., 4-methylbenzyloxy) enhance membrane permeability .

Synthetic Accessibility : Propargylation and benzyloxy group introductions (e.g., ) are common synthetic routes, with yields >75% under optimized conditions .

Biological Activity

7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is defined by the chromen-2-one backbone, with a 4-trifluoromethyl group and a 4-methylbenzyl ether substituent. This configuration enhances its lipophilicity and stability, potentially impacting its interaction with biological targets.

PropertyValue
Molecular FormulaC20H15F3O5
Molecular Weight392.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Inflammatory Mediators : The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests its potential use as an antimicrobial agent in clinical settings.
  • Antitumor Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Antimicrobial Activity

Research indicates that chromone derivatives, including this compound, have shown promising results against various pathogens. For instance:

  • In vitro Studies : The compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus and other bacterial strains. The minimum inhibitory concentration (MIC) was found to be significantly low, indicating potent antimicrobial properties .

Antitumor Activity

Studies have evaluated the antitumor effects of this chromone derivative using various cancer cell lines. The findings include:

  • Cell Viability Assays : Utilizing MTT assays, researchers reported a notable reduction in cell viability in treated cancer cell lines. For example, IC50 values were determined to assess the effectiveness of the compound against specific tumor types .

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Methods : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with an IC50 value around 15 µM.
  • Antimicrobial Efficacy Study :
    • Objective : Test the antimicrobial activity against Escherichia coli and Candida albicans.
    • Methods : Disc diffusion method and broth microdilution techniques were used.
    • Results : The compound exhibited a clear zone of inhibition at concentrations as low as 100 µg/mL against both pathogens.

Q & A

Q. What challenges arise in pharmacokinetic profiling, and how are they addressed?

  • Methodological Answer : Low oral bioavailability due to poor solubility (<10 µg/mL in PBS) is mitigated via:
  • Prodrug strategies : Phosphate esters for enhanced absorption.
  • Microsomal stability assays : Monitor CYP450 metabolism (e.g., CYP2D6 inhibition <20% at 10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
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7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

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